4-(3-Methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine
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Overview
Description
The compound “4-(3-Methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine” is a complex organic molecule. It contains a benzoxadiazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted with an amine group at the 7th position and a methoxyphenoxy group at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoxadiazole ring, which is a type of aromatic heterocycle. The methoxyphenoxy group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amine group could potentially undergo reactions typical of amines, such as acylation or alkylation. The ether group in the methoxyphenoxy moiety might be relatively inert under mild conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antimicrobial and Antifungal Applications
Several studies have focused on the synthesis of compounds with potential antimicrobial and antifungal properties. For example, Bektaş et al. (2007) reported the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities, suggesting that compounds with similar structural features may possess good or moderate activities against microorganisms (Bektaş et al., 2007). Another study by Jafar et al. (2017) explored the antifungal effect of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, indicating the potential of such compounds to act as antifungal agents (Jafar et al., 2017).
Sensing Applications
Compounds containing benzoxadiazole structures have been applied in the development of fluorescent probes for sensing specific ions. Tanaka et al. (2001) synthesized benzoxazole derivatives that can sense magnesium and zinc cations, highlighting the potential use of similar compounds in designing selective sensors for metal ions (Tanaka et al., 2001).
Environmental Applications
Research into environmentally friendly methodologies for pollutant removal has also been conducted. Zhou et al. (2018) investigated the use of tertiary amine-functionalized adsorption resins for the effective removal of benzophenone-4 from water, demonstrating the environmental applications of such chemical compounds (Zhou et al., 2018).
Mechanism of Action
Target of Action
Based on its structural similarity to other compounds, it may interact with certain receptors or enzymes in the body .
Mode of Action
For instance, it might act as an agonist or antagonist at its target sites, or it could inhibit or enhance the activity of certain enzymes .
Biochemical Pathways
Based on its potential targets, it could influence a variety of biochemical processes, including signal transduction, metabolic pathways, or gene expression .
Pharmacokinetics
Like many other compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on its potential mode of action, it could induce a variety of responses at the cellular level, such as changes in cell signaling, gene expression, or metabolic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-Methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity .
properties
IUPAC Name |
4-(3-methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-17-8-3-2-4-9(7-8)18-11-6-5-10(14)12-13(11)16-19-15-12/h2-7H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUILCIVGVGNPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=C(C3=NON=C23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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